Cytidine 2':3'-cyclic monophosphate is derived from cytidine monophosphate through the cyclization process. It is categorized under cyclic nucleotides, which are essential for various biological functions, including acting as second messengers in signal transduction pathways. This compound has been identified in multiple biological systems, although its specific biological roles are still under investigation .
The synthesis of Cytidine 2':3'-cyclic monophosphate monosodium salt typically involves the cyclization of cytidine monophosphate. The cyclization reaction can be catalyzed by enzymes known as cyclases or can occur chemically under acidic conditions.
The synthesis can also be optimized by adjusting pH levels and using various solvents to enhance yield and purity .
Cytidine 2':3'-cyclic monophosphate monosodium salt features a unique cyclic structure that distinguishes it from linear nucleotides. The cyclic phosphate group connects the 2' and 3' hydroxyl groups of the ribose sugar, creating a stable ring structure.
Cytidine 2':3'-cyclic monophosphate can participate in various biochemical reactions, primarily involving its conversion to other nucleotides or its hydrolysis to cytidine monophosphate.
These reactions are crucial for cellular signaling and metabolic processes .
The mechanism of action for Cytidine 2':3'-cyclic monophosphate involves its role as a second messenger in various signaling pathways. When produced in response to extracellular signals, it activates specific protein kinases that modulate cellular responses.
Cytidine 2':3'-cyclic monophosphate monosodium salt exhibits several physical and chemical properties relevant to its application in research and biotechnology.
Cytidine 2':3'-cyclic monophosphate monosodium salt has diverse applications in scientific research and biotechnology.
Cytidine 2':3'-cyclic monophosphate monosodium salt (CAS 15718-51-1) has the molecular formula C9H11N3NaO7P and a molecular weight of 327.16 g/mol [1] [3] [8]. Its structure comprises a cytosine base linked to a ribose sugar with a cyclic phosphate bridge between the 2' and 3' hydroxyl groups, forming a 5-membered phosphodiester ring. The sodium counterion neutralizes the negative charge on the phosphate group [8]. The stereochemistry is defined by the β-D-ribofuranose configuration, with specific chiral centers at C1', C2', C3', and C4' of the sugar ring. The InChI and SMILES strings confirm the absolute stereochemistry:
SMILES: [Na+].NC1=NC(=O)N(C=C1)[C@@H]2O[C@H](CO)[C@H]3OP(=O)([O-])O[C@@H]23 InChIKey: SQOIXCJUYWSZDW-IAIGYFSYSA-M [1] [8]
Table 1: Atomic-Level Structural Descriptors
Descriptor Type | Value |
---|---|
Molecular Formula | C9H11N3NaO7P |
Molecular Weight | 327.16 g/mol |
InChI | 1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChIKey | SQOIXCJUYWSZDW-IAIGYFSYSA-M |
This compound exhibits high water solubility (50 mg/mL), yielding clear, colorless solutions [1]. It is hygroscopic and requires storage at –20°C in anhydrous conditions to prevent hydrolysis of the cyclic phosphate bond [3] [8]. Solid-state stability is maintained for ≥12 months at –20°C, though short-term exposure (≤1 week) to ambient temperature is tolerated [5]. The cyclic phosphate ring is susceptible to enzymatic and alkaline hydrolysis, limiting its stability in basic environments [8].
Table 2: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Solubility | 50 mg/mL | Water, 25°C |
Storage Temperature | –20°C | Long-term |
Shelf Life | 12 months | –20°C, anhydrous |
Hygroscopicity | High | Requires desiccated storage |
Ultraviolet (UV) Spectroscopy: The compound exhibits a λmax at 271 nm in Tris-hydrochloride buffer (pH 7.5), with a molar extinction coefficient (ε) of 8.9 L mmol–1 cm–1 [5]. This absorption arises from the conjugated cytosine ring system.Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak at m/z 327.16 [M]+ for C9H11N3NaO7P, consistent with the monosodium adduct [3] [8]. Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, though not fully detailed in the sources, are characterized by vendors as part of quality control (≥95% purity via High-Performance Liquid Chromatography) [1] [5].
The 2':3'-cyclic isomer is distinguished from 3':5'-cyclic nucleotides by ring size, biological roles, and enzymatic susceptibility. The 2':3'-cyclic phosphate forms a 5-membered ring, while the 3':5' isomer forms a 7-membered ring, resulting in distinct three-dimensional conformations [7] [8]. Biologically, 2':3'-cyclic monophosphate serves as an intermediate in RNA degradation or ligation, whereas 3':5'-cyclic nucleotides (e.g., 3':5'-cyclic adenosine monophosphate) function as second messengers in signal transduction [2] [8]. Enzymatically, ribonuclease A specifically hydrolyzes 2':3'-cyclic nucleotides to 3'-nucleotides, while 3':5'-cyclic nucleotides are cleaved by phosphodiesterases [1] [7].
Table 3: Structural and Functional Comparison of Cyclic Nucleotides
Characteristic | 2':3'-cCMP | 3':5'-cCMP |
---|---|---|
Cyclic Phosphate Ring | 5-membered (2'-O, 3'-O, P) | 7-membered (3'-O, 5'-O, P) |
Biological Role | RNA metabolism intermediate | Intracellular signaling mediator |
Enzymatic Cleavage | Ribonuclease A | Phosphodiesterase |
Hydrolysis Product | 3'-cytidine monophosphate | 5'-cytidine monophosphate |
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